molecular formula C17H33NO3S B13730340 2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid CAS No. 21394-44-5

2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid

Cat. No.: B13730340
CAS No.: 21394-44-5
M. Wt: 331.5 g/mol
InChI Key: PFSGUIFKRGNSHV-UHFFFAOYSA-N
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Description

2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid is a synthetic N-acylated amino acid derivative. Structurally, it consists of a dodecanoyl (C12) fatty acid chain linked via an amide bond to the α-amino group of 4-methylsulfanylbutanoic acid, a methionine analog. The methylsulfanyl group at the fourth carbon distinguishes it from simpler N-acylated amino acids like lauroylglycine. This compound is hypothesized to exhibit unique physicochemical and biological properties due to the combination of a hydrophobic acyl chain and the sulfur-containing side chain, which may influence solubility, stability, and interactions with biological targets .

Properties

CAS No.

21394-44-5

Molecular Formula

C17H33NO3S

Molecular Weight

331.5 g/mol

IUPAC Name

2-(dodecanoylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H33NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(19)18-15(17(20)21)13-14-22-2/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

PFSGUIFKRGNSHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid typically involves the acylation of an amino acid derivative with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dodecanoic acid, an amino acid derivative, and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 2-(dodecanoylamino)-4-methylsulfanylbutanoic acid with related compounds:

Compound Name Acyl Chain Amino Acid Backbone Functional Group Modifications Key Properties/Applications References
This compound C12 Methionine (butanoic acid) Methylsulfanyl at C4 Potential enzyme inhibition, drug delivery
N-Lauroylglycine (2-(Dodecanoylamino)acetic acid) C12 Glycine (no side chain) None Surfactant, cosmetic formulations
N-Dodecanoyl alanine C12 Alanine (methyl at Cβ) None Hydrophobic coatings, biochemical studies
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid Benzoyl Methionine analog Sulfonyl (oxidized) at C4 Oxidized metabolite, potential bioactivity
2-Hexadecanamido-4-methylsulfanylbutanoic acid C16 Methionine (butanoic acid) Longer acyl chain (C16 vs. C12) Enhanced lipophilicity, membrane studies
Methionine (2-amino-4-methylsulfanylbutanoic acid) None Native amino acid Free amino and carboxyl groups Essential amino acid, protein synthesis

Physicochemical Properties

  • Melting Points: N-Dodecanoyl alanine: 82.8–83.7°C .
  • Hexadecanamido analogs (C16) are likely less soluble in aqueous media than the C12 target compound .

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